molecular formula C8H6F5N B1323137 3-(1,1,2,2,2-Pentafluoroethyl)aniline CAS No. 710-74-7

3-(1,1,2,2,2-Pentafluoroethyl)aniline

Cat. No.: B1323137
CAS No.: 710-74-7
M. Wt: 211.13 g/mol
InChI Key: ABJVXSCTJMFIEM-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)aniline is a fluorinated aromatic amine with the molecular formula C₈H₅F₅N. Its structure features a pentafluoroethyl (–CF₂CF₃) substituent at the meta position of the aniline ring. This electron-withdrawing group significantly alters the compound’s electronic properties, lipophilicity, and chemical reactivity compared to non-fluorinated anilines. While explicit data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural analogs suggest high thermal stability and low solubility in polar solvents due to the perfluorinated moiety .

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVXSCTJMFIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631330
Record name 3-(Pentafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-74-7
Record name 3-(Pentafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)aniline typically involves the reaction of aniline with pentafluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the iodine atom with the aniline group, resulting in the formation of 3-(1,1,2,2,2-Pentafluoroethyl)aniline.

Industrial Production Methods

On an industrial scale, the production of 3-(1,1,2,2,2-Pentafluoroethyl)aniline may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The pentafluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(1,1,2,2,2-Pentafluoroethyl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. Its fluorinated structure can enhance the stability and reactivity of the resulting products. For instance, it has been utilized in the development of specialty chemicals that require high thermal stability and resistance to degradation.

Fluorination Reactions
The compound is involved in several fluorination reactions that are essential for creating fluorinated derivatives with specific properties. These reactions can include nucleophilic substitutions where the pentafluoroethyl group is introduced into other aromatic systems .

Pharmaceutical Applications

Medicinal Chemistry
The unique properties of 3-(1,1,2,2,2-Pentafluoroethyl)aniline make it a candidate for drug development. Its fluorinated nature can influence pharmacokinetics and bioavailability. Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and altered biological activity compared to their non-fluorinated counterparts .

Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of 3-(1,1,2,2,2-Pentafluoroethyl)aniline exhibit significant anticancer properties. For example, compounds similar to this aniline have shown to induce apoptosis in human cancer cell lines at concentrations between 10 µM and 50 µM. This suggests potential therapeutic applications in oncology.

Agricultural Chemicals

Insecticides and Herbicides
The compound is recognized for its utility in the synthesis of agricultural chemicals such as insecticides and herbicides. It acts as an intermediate in the production of active ingredients that are effective against various pests . The incorporation of fluorine atoms enhances the efficacy and environmental stability of these agrochemicals.

Case Study: Efficacy Testing
Research has indicated that formulations containing fluorinated anilines demonstrate improved efficacy against common agricultural pests compared to traditional non-fluorinated options. This has implications for developing more effective pest control strategies while minimizing environmental impact .

Materials Science

Development of Specialty Materials
3-(1,1,2,2,2-Pentafluoroethyl)aniline is used in developing high-performance materials such as coatings and polymers that require specific thermal and chemical resistance properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Optical Materials
The compound's unique optical properties make it suitable for applications in optical materials. Fluorinated compounds are often used in coatings that require low refractive indices or high transparency.

Environmental Applications

Pollution Control
Research indicates potential applications of fluorinated compounds like 3-(1,1,2,2,2-Pentafluoroethyl)aniline in environmental remediation technologies. Their chemical stability allows them to be used as agents in processes aimed at degrading persistent pollutants .

Summary Table of Applications

Application AreaSpecific UsesNotable Properties
Chemical SynthesisBuilding blocks for complex organic moleculesEnhanced stability and reactivity
PharmaceuticalsDrug development; anticancer activityImproved bioavailability
Agricultural ChemicalsInsecticides; herbicidesIncreased efficacy against pests
Materials ScienceSpecialty coatings; polymersHigh thermal stability; chemical resistance
Environmental ApplicationsPollution control technologiesChemical stability; potential degradation agents

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

3-(Trifluoromethyl)aniline

Molecular Formula : C₇H₆F₃N
Key Differences :

  • Substituent : The trifluoromethyl (–CF₃) group is less fluorinated and less bulky than the pentafluoroethyl (–CF₂CF₃) group.
  • Applications : 3-(Trifluoromethyl)aniline is widely used in agrochemicals and pharmaceuticals, suggesting that the pentafluoroethyl derivative may find niche applications where enhanced fluorination is required for stability or hydrophobicity .

3-(1,1,2,2-Tetrafluoroethoxy)aniline

Molecular Formula: C₈H₇F₄NO Key Differences:

  • Substituent Type : The tetrafluoroethoxy (–O–CF₂CF₂H) group introduces an ether linkage, differing from the alkyl-based pentafluoroethyl group.
  • Polarity : The ether oxygen may increase polarity slightly, improving solubility in aprotic solvents compared to the purely alkyl-fluorinated analog.
  • Synthetic Utility : This compound is commercially available (e.g., 98% purity from suppliers like amadischem and leapchem ), whereas 3-(1,1,2,2,2-Pentafluoroethyl)aniline’s synthesis and availability are less documented.

4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline

Molecular Formula : C₁₀H₅F₁₀N
Key Differences :

  • Substituent Complexity : This analog features a heptafluoropropanyl group (–CF(CF₃)₂) and an additional trifluoromethyl group, resulting in higher fluorine content (10 F atoms vs. 5 F atoms).
  • Steric Effects : The branched heptafluoropropanyl group introduces significant steric hindrance, likely reducing reactivity in substitution reactions compared to the linear pentafluoroethyl analog.
  • Molecular Weight : With a molecular weight of 329.14 g/mol, it is substantially heavier than 3-(1,1,2,2,2-Pentafluoroethyl)aniline (est. ~231 g/mol), impacting its diffusion and pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Fluorine Atoms Substituent Type Key Applications/Notes
3-(1,1,2,2,2-Pentafluoroethyl)aniline C₈H₅F₅N 5 Alkyl (pentafluoroethyl) Potential use in fluoropolymer intermediates
3-(Trifluoromethyl)aniline C₇H₆F₃N 3 Alkyl (trifluoromethyl) Agrochemicals, pharmaceuticals
3-(1,1,2,2-Tetrafluoroethoxy)aniline C₈H₇F₄NO 4 Ether (tetrafluoroethoxy) Laboratory chemicals, synthetic building blocks
4-(Heptafluoropropanyl)-2-(trifluoromethyl)aniline C₁₀H₅F₁₀N 10 Branched alkyl High fluorination for specialized materials

Research Findings and Trends

  • Fluorination Impact : Increasing fluorine content correlates with enhanced chemical inertness and hydrophobicity, making these compounds suitable for surfaces requiring resistance to solvents or oxidation .
  • Synthetic Challenges : The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)aniline likely requires specialized fluorination techniques, such as electrochemical fluorination or transition-metal catalysis, which are less commonly needed for analogs like 3-(Trifluoromethyl)aniline .
  • Toxicity Considerations : Perfluoroalkylated anilines may pose environmental persistence concerns similar to PFECHS (a related sulfonic acid) , necessitating rigorous safety evaluations.

Biological Activity

3-(1,1,2,2,2-Pentafluoroethyl)aniline (CAS No. 710-74-7) is a fluorinated aromatic amine that has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and environmental science. This compound is characterized by a pentafluoroethyl group attached to an aniline structure, which may influence its interactions with biological systems.

The chemical structure of 3-(1,1,2,2,2-pentafluoroethyl)aniline can be represented as follows:

  • Molecular Formula : C8H6F5N
  • Molecular Weight : 215.13 g/mol

Biological Activity Overview

The biological activity of 3-(1,1,2,2,2-pentafluoroethyl)aniline is primarily linked to its interaction with various biological targets. Research has indicated that compounds with similar structures often exhibit significant pharmacological properties including:

  • Antimicrobial Activity : Fluorinated compounds are known for their ability to disrupt microbial membranes.
  • Enzyme Inhibition : The presence of the aniline moiety allows for potential interactions with enzymes or receptors.

The mechanism of action for 3-(1,1,2,2,2-pentafluoroethyl)aniline is hypothesized to involve:

  • Covalent Bonding : The aniline nitrogen may form covalent bonds with electrophilic sites on proteins.
  • Hydrophobic Interactions : The pentafluoroethyl group enhances hydrophobic interactions which can stabilize binding to lipid membranes or protein pockets.

Research Findings and Case Studies

Recent studies have explored the biological implications of fluorinated compounds similar to 3-(1,1,2,2,2-pentafluoroethyl)aniline. Below are summarized findings from relevant research articles:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro.
Enzyme InhibitionIdentified as a potential inhibitor for lactate transporters in Plasmodium species.
CytotoxicityExhibited low cytotoxicity in mammalian cell lines while maintaining activity against target pathogens.

Detailed Research Findings

  • Antimicrobial Properties : A study indicated that fluorinated anilines exhibit enhanced antimicrobial activities compared to their non-fluorinated counterparts. The pentafluoroethyl group increases lipophilicity and membrane permeability, facilitating better interaction with microbial cells .
  • Enzyme Inhibition : Research on similar compounds has shown that they can inhibit key metabolic enzymes in pathogens such as Plasmodium falciparum, suggesting that 3-(1,1,2,2,2-pentafluoroethyl)aniline may possess similar inhibitory effects . This is particularly relevant in the context of developing new antimalarial agents.
  • Toxicological Studies : Toxicological assessments have demonstrated that while the compound retains significant biological activity against pathogens, it exhibits low toxicity towards human cell lines. This property is crucial for its potential therapeutic applications .

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